2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS number 175135-51-0
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS number 175135-51-0
An In-Depth Technical Guide to 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine (CAS: 175135-51-0): Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine (CAS No. 175135-51-0), a key heterocyclic building block for advanced chemical synthesis. As a functionalized diaryl ether, this compound serves as a valuable intermediate in the fields of drug discovery and agrochemical research. Its structure incorporates two distinct pyridine rings, each bearing functional groups amenable to selective, downstream chemical modification. This document details the molecule's physicochemical properties, a robust synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), its characteristic chemical reactivity, and essential safety and handling guidelines. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction and Strategic Significance
The diaryl ether motif is a privileged scaffold found in numerous biologically active compounds, prized for its conformational flexibility and metabolic stability. Within this class, heterocyclic diaryl ethers, particularly those containing pyridine rings, offer enhanced opportunities for modulating properties such as solubility and target engagement through hydrogen bonding.
Nitropyridine derivatives are well-established as versatile precursors in medicinal and agricultural chemistry.[1][2][3] The nitro group is not merely a placeholder; it is a powerful electron-withdrawing group that activates the pyridine ring for certain transformations and can be readily converted into a versatile amino group, opening up a vast chemical space for further derivatization.
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is a strategic intermediate that capitalizes on these principles. It provides two key points for chemical modification:
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The Nitro Group: Located on one pyridine ring, it can be reduced to an amine, enabling amide bond formation, diazotization, or other amine-based chemistries.
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The Chloro Group: Positioned on the second pyridine ring, it can potentially serve as a handle for cross-coupling reactions.
This dual functionality makes the molecule an ideal starting point for building complex molecular architectures required for modern screening libraries and lead optimization campaigns.
Physicochemical and Structural Properties
The structural and electronic properties of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine are summarized below. While experimental data is limited, the following table provides key computed and identifying properties.
| Property | Value | Source/Method |
| CAS Number | 175135-51-0 | [4] |
| Molecular Formula | C₁₀H₆ClN₃O₃ | Calculated |
| Molecular Weight | 251.63 g/mol | Calculated |
| IUPAC Name | 2-[(5-chloropyridin-3-yl)oxy]-3-nitropyridine | IUPAC Nomenclature |
| Canonical SMILES | C1=C(C=C(N=C1)Cl)OC2=NC=CC=C2N(=O)=O | Calculated |
| InChI Key | FZJNWNEPUYAINX-UHFFFAOYSA-N | Calculated |
| Topological Polar Surface Area | 81.9 Ų | Calculated |
| logP (Octanol/Water) | 2.85 | Calculated |
Crystallographic studies on the closely related precursor, 2-chloro-5-nitropyridine, show that the pyridine ring and nitro group are nearly coplanar, which facilitates electronic delocalization.[5] A similar planarity is expected for the 3-nitropyridine ring in the title compound, while the diaryl ether linkage allows for rotational freedom between the two aromatic systems.
Synthesis and Mechanism
The most logical and efficient synthesis of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7] This method is a cornerstone of diaryl ether synthesis, particularly when one of the aromatic rings is activated by a strong electron-withdrawing group.[7][8]
Synthetic Mechanism
The reaction proceeds via the addition of the nucleophile (a phenoxide) to the electron-deficient aryl halide, followed by the elimination of the halide leaving group.
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Step 1: Deprotonation. A mild base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 5-chloro-3-hydroxypyridine to form a more potent pyridin-3-olate nucleophile.
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Step 2: Nucleophilic Attack. The nucleophile attacks the carbon atom bearing the chlorine in 2-chloro-3-nitropyridine. The reaction is regioselective for the 2-position due to the powerful activating effect of the nitro group at the 3-position, which stabilizes the resulting anionic intermediate.
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Step 3: Formation of Meisenheimer Complex. A resonance-stabilized anionic σ-complex, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.
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Step 4: Elimination. The complex rearomatizes by expelling the chloride ion, yielding the final diaryl ether product.
Caption: S(N)Ar mechanism for the synthesis of the target diaryl ether.
Detailed Experimental Protocol
This protocol is an exemplary procedure based on established methods for SNAr-mediated diaryl ether synthesis.[6]
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Reagents & Equipment:
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5-chloro-3-hydroxypyridine (1.0 eq)
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2-chloro-3-nitropyridine (1.05 eq)
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Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-chloro-3-hydroxypyridine, 2-chloro-3-nitropyridine, and potassium carbonate.
-
Add anhydrous DMSO to create a slurry with a concentration of approximately 0.5 M with respect to the limiting reagent. Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, freeing the carbonate anion to act as a base and accelerating the SNAr reaction rate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
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Purification and Characterization
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Purification: Flash chromatography is the standard method for purification. The polarity of the eluent should be optimized based on TLC analysis.
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Characterization (Self-Validating System): The identity and purity of the final compound must be confirmed.
-
¹H and ¹³C NMR: To confirm the molecular structure. Expect distinct signals for each of the aromatic protons and carbons on the two different pyridine rings.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
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HPLC: To determine the purity of the final product (target >95%).
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Chemical Reactivity and Downstream Applications
The synthetic utility of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine stems from the selective reactivity of its nitro group.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a high-yield, foundational transformation that unlocks a plethora of subsequent reactions. The resulting amine, 2-[(5-chloro-3-pyridyl)oxy]pyridin-3-amine, is a key precursor for building libraries of drug candidates.
Caption: Synthetic workflow starting from the title compound.
Detailed Protocol: Nitro Group Reduction
This protocol is adapted from established procedures for the reduction of related nitro-aromatic compounds.[9]
-
Reagents & Equipment:
-
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine (1.0 eq)
-
Raney-Nickel (approx. 5-10% w/w), slurry in water
-
Tetrahydrofuran (THF) or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Filtration apparatus with Celite®
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve the starting material in THF or ethanol.
-
Carefully add the Raney-Ni slurry. Safety Note: Raney-Ni is pyrophoric when dry and must be handled with care.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction until complete (typically 2-6 hours). The disappearance of the starting material and the appearance of a more polar product can be tracked by TLC.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Raney-Ni catalyst, washing the pad with the reaction solvent. Causality: Celite filtration prevents the fine catalyst particles from passing through, ensuring a clean filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used directly or purified further if necessary.
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Safety and Handling
No specific safety data exists for 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine. However, based on structurally related compounds such as 2-chloro-5-nitropyridine and 2-chloro-3-methoxy-5-nitropyridine, the following hazards should be assumed.[10][11]
| Hazard Class | GHS Hazard Statement | Precautionary Code |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270, P301+P317 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| STOT Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is a high-value synthetic intermediate whose strategic design provides chemists with multiple avenues for molecular elaboration. Its synthesis via a robust SNAr reaction is straightforward and scalable. The true power of this molecule lies in the selective and efficient transformation of its nitro group into a versatile amine, which serves as a gateway for constructing complex, biologically active molecules. This guide provides the foundational knowledge and actionable protocols for researchers to effectively incorporate this potent building block into their drug discovery and agrochemical development programs.
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